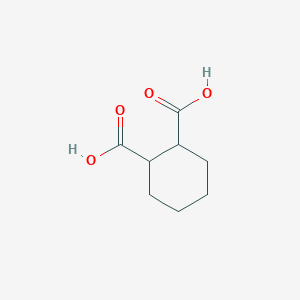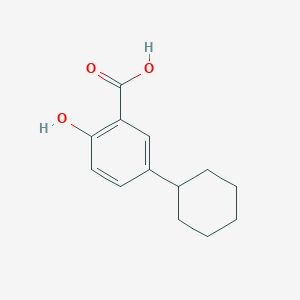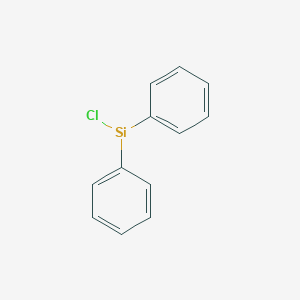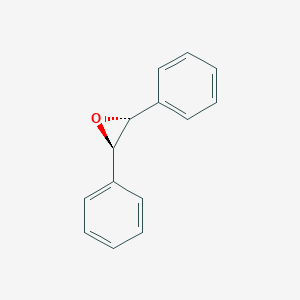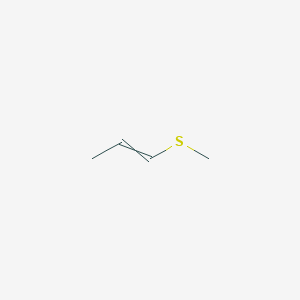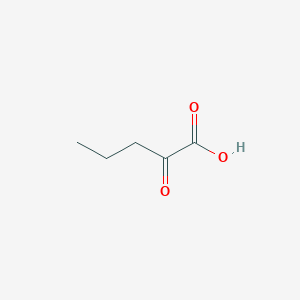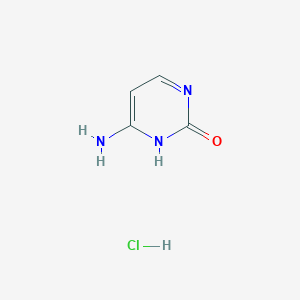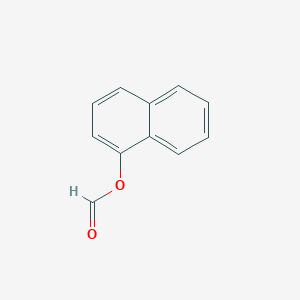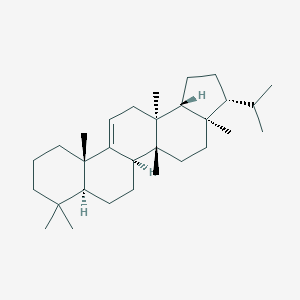
Fernene
Overview
Description
Fernene is a naturally occurring triterpenoid compound with the molecular formula C30H50 It is primarily found in certain plants and fungi, where it plays a role in their secondary metabolism this compound is known for its complex structure, which includes multiple rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fernene typically involves the cyclization of squalene, a linear triterpene. This process is catalyzed by specific enzymes known as squalene cyclases. The cyclization reaction forms the characteristic multi-ring structure of this compound. The reaction conditions often include the presence of cofactors and specific pH levels to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the fermentation of genetically engineered microorganisms. These microorganisms are designed to express the necessary enzymes for squalene cyclization. The fermentation process is carried out in bioreactors under controlled conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Fernene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated derivatives, such as fernenol and fernenone.
Reduction: Reduction of this compound can lead to the formation of hydrogenated derivatives.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Fernenol, fernenone
Reduction: Hydrogenated this compound derivatives
Substitution: Halogenated or alkylated this compound derivatives
Scientific Research Applications
Fernene has a wide range of applications in scientific research, including:
Chemistry: this compound and its derivatives are used as intermediates in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in the secondary metabolism of plants and fungi. It is also investigated for its potential as a natural pesticide.
Medicine: this compound exhibits various biological activities, including antifungal, antibacterial, and anti-inflammatory properties. It is being explored for its potential therapeutic applications.
Industry: this compound is used in the production of natural products and as a precursor for the synthesis of bioactive compounds.
Mechanism of Action
The biological effects of fernene are mediated through its interaction with specific molecular targets and pathways. For example, this compound’s antifungal activity is attributed to its ability to disrupt fungal cell membranes, leading to cell lysis. The compound may also inhibit key enzymes involved in fungal metabolism. In plants, this compound acts as a defense compound, deterring herbivores and pathogens through its toxic effects.
Comparison with Similar Compounds
Fernene belongs to the class of triterpenoids, which includes other compounds such as:
Squalene: A linear triterpene that serves as a precursor for the synthesis of this compound.
Lanosterol: A triterpenoid with a similar multi-ring structure, involved in the biosynthesis of steroids.
Betulin: Another triterpenoid with distinct biological activities, including anti-inflammatory and antiviral properties.
Uniqueness of this compound: this compound is unique due to its specific ring structure and the presence of multiple functional groups, which contribute to its diverse biological activities. Unlike some other triterpenoids, this compound is primarily found in certain plants and fungi, highlighting its ecological significance.
Properties
IUPAC Name |
(3R,3aR,5aR,5bR,7aS,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50/c1-20(2)21-10-13-25-28(21,6)18-19-29(7)23-11-12-24-26(3,4)15-9-16-27(24,5)22(23)14-17-30(25,29)8/h14,20-21,23-25H,9-13,15-19H2,1-8H3/t21-,23+,24+,25-,27-,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDRLFGZQZCZKX-BQOUFORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331608 | |
| Record name | Fernene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-99-2 | |
| Record name | (8α,13α,14β,17α,18β)-13,17-Dimethyl-A′-neo-26,28-dinorgammacer-9(11)-ene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fernene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40331608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


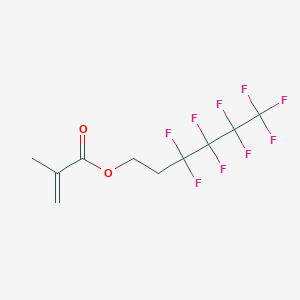
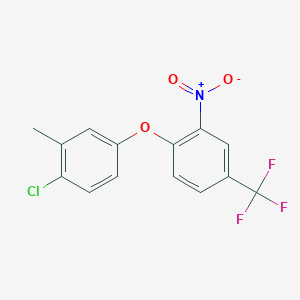
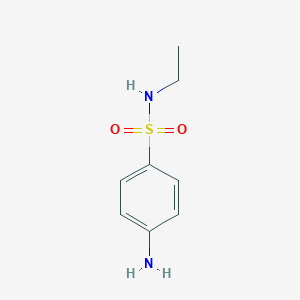

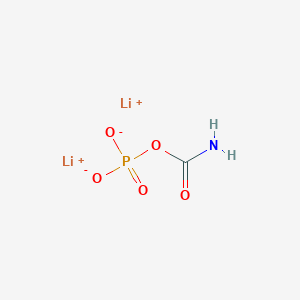
![7-methyl-7aH-triazolo[4,5-d]pyrimidine](/img/structure/B167925.png)
